Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-[(3-chloropyrazin-2-yl)amino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O2/c1-11(2,3)18-10(17)16-7-6-15-9-8(12)13-4-5-14-9/h4-5H,6-7H2,1-3H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIXJGFNDSQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=NC=CN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
As an intermediate in the synthesis of ceftolozane , it may contribute to the antibiotic’s mechanism of action, which involves binding to penicillin-binding proteins and inhibiting bacterial cell wall synthesis .
Biochemical Pathways
As an intermediate in the synthesis of ceftolozane , it may play a role in the pathways related to bacterial cell wall synthesis and its inhibition .
Result of Action
As an intermediate in the synthesis of ceftolozane , it may contribute to the antibiotic’s effects, which include the inhibition of bacterial cell wall synthesis, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, its impact on cell signaling pathways can affect cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit or activate enzymes by binding to their active sites, thereby affecting enzymatic reactions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic processes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular function. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
Biological Activity
Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate, a compound characterized by its unique structure, has garnered attention in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₃O₂
- Molecular Weight : 272.73 g/mol
- CAS Number : 1696581-17-5
The compound features a tert-butyl group attached to a carbamate moiety and a chloropyrazine derivative, which enhances its biological activity by enabling interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The chloropyrazine ring is known to influence the binding affinity to specific targets, which can lead to various therapeutic effects, including:
- Enzyme Inhibition : The compound may inhibit specific phosphatases or kinases involved in signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can act as a ligand for certain receptors, potentially influencing pathways related to cancer progression and other diseases.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer Potential | Exhibits selective inhibition of cancer cell proliferation through targeted pathways. |
| Enzyme Interaction | Modulates the activity of phosphatases involved in oncogenic signaling. |
| Receptor Binding | Potential ligand for receptors involved in cellular growth regulation. |
Case Studies and Research Findings
- Anticancer Activity :
- Pharmacological Studies :
- Synthesis and Bioactivity Correlation :
Comparative Analysis with Similar Compounds
Scientific Research Applications
Organic Synthesis
Tert-butyl (2-((3-chloropyrazin-2-yl)amino)ethyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions such as:
- Amidation : It can be used to synthesize amides from carboxylic acids.
- Nucleophilic Substitution : The chloropyrazine group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Product |
|---|---|---|
| Amidation | Formation of amides | N-(tert-butyl)-amide |
| Nucleophilic Substitution | Replacement of Cl with nucleophiles | Various substituted pyrazines |
| Esterification | Reaction with alcohols to form esters | Tert-butyl esters |
Research indicates that this compound may exhibit biological activities that are significant for drug development. It has been studied for its potential as:
- Enzyme Inhibitor : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity.
- Antibacterial Agent : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for antibiotic development.
Case Study: Enzyme Inhibition
A study published in MDPI examined the enzyme inhibition properties of related pyrazine compounds, suggesting that modifications on the pyrazine ring could enhance inhibitory activity against bacterial enzymes . This highlights the potential for this compound in developing new antibacterial agents.
Pharmaceutical Applications
This compound is also relevant in pharmaceutical synthesis. It serves as a precursor in the development of various drugs, particularly those targeting bacterial infections.
Table 2: Pharmaceutical Applications
| Application Area | Description | Example Drugs |
|---|---|---|
| Antibacterial Synthesis | Used as an intermediate for antibiotic development | Potential derivatives of ceftolozane |
| Drug Formulation | Can be incorporated into formulations for enhanced bioavailability | Various antibiotic formulations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
